4-Ethyl-2-methylphenol
CAS No.: 2219-73-0
Cat. No.: VC3887089
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219-73-0 |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 4-ethyl-2-methylphenol |
| Standard InChI | InChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 |
| Standard InChI Key | QDQMEHXIUFCIGR-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)O)C |
| Canonical SMILES | CCC1=CC(=C(C=C1)O)C |
Introduction
Key Findings
4-Ethyl-2-methylphenol (CAS 2219-73-0) is a phenolic compound with applications spanning industrial chemistry, agrochemicals, and food science. Its molecular structure features a phenol ring substituted with an ethyl group at the para position and a methyl group at the ortho position. This review synthesizes data on its synthesis, physicochemical properties, biological activity, and safety, drawing from diverse sources including peer-reviewed studies, chemical databases, and safety guidelines.
Chemical Identity and Structural Properties
4-Ethyl-2-methylphenol (C₉H₁₂O) is an alkyl-substituted phenol with the IUPAC name 4-ethyl-2-methylphenol. Key identifiers include:
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PubChem CID: 34857
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Molecular weight: 136.19 g/mol
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SMILES: CCC1=CC(=C(C=C1)O)C
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 15°C (lit.) | |
| Boiling Point | 234–236°C (lit.) | |
| Density | 1.063 g/mL at 25°C | |
| Solubility | Slightly in chloroform | |
| logP (Octanol/Water) | 2.263 | |
| Vapor Pressure | 0.01 mmHg at 25°C |
The compound’s structure confers moderate hydrophobicity, facilitating its use in organic synthesis and flavoring applications .
Synthesis and Purification
Industrial Synthesis
4-Ethyl-2-methylphenol is synthesized via Friedel-Crafts alkylation of o-cresol with ethylating agents. A novel purification method leveraging calcium ion coordination was recently developed:
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Neutralization: Reaction with Ca(OH)₂ forms a phenolate intermediate.
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Coordination: Sequential binding of four phenol molecules per Ca²⁺ ion.
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Thermal Decomposition: Heating at 170–200°C releases high-purity (>99.6%) product .
This method minimizes byproducts and is scalable for industrial use .
Applications
Agrochemicals
4-Ethyl-2-methylphenol exhibits strong repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a cattle parasite. In a two-choice climbing assay, its RD₇₅ (75% repellency dose) was 0.089 mg, outperforming analogues like 4-methylguaiacol (RD₇₅ = 0.564 mg) . Structural modifications, such as elongation of the 4-alkyl chain, enhance efficacy .
Food and Flavoring
As a component of smoke flavorings, it contributes spicy, clove-like notes. It is naturally present in red wines, soy sauce, and smoked fish, with concentrations quantified via stable isotope dilution assays (detection limit: 100 ng/L in wine) .
Industrial Antioxidants
Derivatives like 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) are used to stabilize ABS resins and PVC, offering excellent weather resistance and minimal discoloration .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Oral Toxicity | 4 | Warning |
| Skin Irritation | 2 | Danger |
| Eye Damage | 1 | Danger |
| Respiratory Irritation | 3 | Warning |
Exposure Controls
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PPE: Gloves, goggles, and respiratory protection in poorly ventilated areas.
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Storage: Tightly sealed containers in cool, dark conditions .
Analytical Methods
Quantification in Complex Matrices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume